2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid

Vue d'ensemble

Description

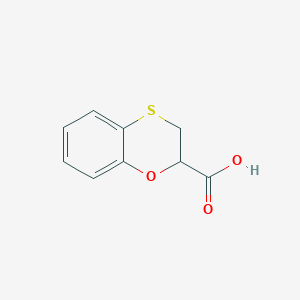

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a chemical compound with the CAS Number: 92642-95-0 . It has a molecular weight of 196.23 and its IUPAC name is 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzoxathiine derivatives has been documented in various papers and patents . The regioselectivity of this scaffold is strongly dependent on the polarity of the reaction medium as well as on the nature of the reagents .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid can be represented by the InChI code: 1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) .Chemical Reactions Analysis

2,3-Dihydro-1,4-benzoxathiine derivatives are important biologically active heterocyclic compounds . The development of these compounds started from considerations on how the 1,4-benzodioxane system is well accepted by the FtsZ ligand binding site .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 115-116 degrees Celsius . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Anticancer Agents

2,3-Dihydro-1,4-benzoxathiine derivatives have been explored for their potential as anticancer agents . Their ability to interfere with cancer cell proliferation makes them valuable in the development of new therapeutic drugs .

Artificial Sweeteners

The derivatives of 2,3-Dihydro-1,4-benzoxathiine have been utilized as artificial sweeteners . Their structural properties allow them to interact with sweet taste receptors, providing an alternative to sugar-based sweeteners .

Estrogenic Agents

These compounds have also been used as estrogenic agents . They can mimic the activity of estrogen, making them useful in research related to hormone replacement therapies .

Antioxidants

As antioxidants , 2,3-Dihydro-1,4-benzoxathiine derivatives help in protecting cells from oxidative stress, which is beneficial in preventing various diseases, including neurodegenerative disorders .

Serotonin (5-HT 2C) Inhibitors

In the field of neuroscience, these derivatives act as serotonin (5-HT 2C) inhibitors . They are significant in the study of neurological pathways and could be used to treat disorders related to serotonin imbalance .

Antimycotic Agents

The antimycotic properties of 2,3-Dihydro-1,4-benzoxathiine make it a candidate for treating fungal infections. Its ability to inhibit fungal growth is crucial for developing new antifungal medications .

Synthesis of Bioactive Natural Products

The synthesis methods for 2,3-Dihydro-1,4-benzoxathiine derivatives are promising for creating several bioactive natural products . These compounds are important for pharmaceutical applications and the development of drugs .

Chiral Motifs in Medicinal Substances

Chiral motifs of 2,3-Dihydro-1,4-benzoxathiine are extensively utilized in diverse medicinal substances. They exhibit significant biological activities and are integral in the structure of therapeutic agents like prosympal and doxazosin .

Mécanisme D'action

Mode of Action

It’s worth noting that the compound belongs to a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . These compounds have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .

Biochemical Pathways

Given its structural similarity to other benzoxathiine derivatives, it may potentially interact with similar biochemical pathways .

Result of Action

Benzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents , suggesting that they may have diverse molecular and cellular effects.

Safety and Hazards

Orientations Futures

While the exact future directions for 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid are not specified in the search results, it’s clear that this compound and its derivatives have potential in various fields, including chemical, agrochemical, medicinal, and pharmaceutical research . Further studies could explore its potential uses and applications in these areas.

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFWVBWEKBZIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)

![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)